molecular formula C29H40F2N4O4 B1241402 [(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester

[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester

Número de catálogo B1241402
Peso molecular: 546.6 g/mol
Clave InChI: IWEYVTFOHKCWJN-ABYGYWHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PD-161182 is a small molecule drug known for its role as an antagonist of the neurokinin 3 receptor. This compound was initially developed by Parke-Davis & Co. Ltd. and is recognized for its potential therapeutic applications in various diseases, particularly those involving the nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PD-161182 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the core structure: This involves the reaction of a phenylpropylamine derivative with a carbamate to form the basic skeleton of the molecule.

    Introduction of functional groups: Specific functional groups, such as difluorophenyl and carbamoylamino groups, are introduced through reactions involving halogenation and amination.

    Final assembly: The final steps involve coupling the intermediates under controlled conditions to form PD-161182.

Industrial Production Methods

Industrial production of PD-161182 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

PD-161182 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of different analogs.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various halogenated analogs .

Aplicaciones Científicas De Investigación

PD-161182 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in studies involving neurokinin receptors.

    Biology: Helps in understanding the role of neurokinin 3 receptors in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders and other neurological conditions.

    Industry: Utilized in the development of new drugs targeting neurokinin receptors

Mecanismo De Acción

PD-161182 exerts its effects by antagonizing the neurokinin 3 receptor. This receptor is involved in various physiological processes, including pain perception and stress response. By blocking this receptor, PD-161182 can modulate these processes, potentially providing therapeutic benefits in conditions like anxiety disorders .

Comparación Con Compuestos Similares

PD-161182 is unique compared to other neurokinin 3 receptor antagonists due to its specific chemical structure and high affinity for the receptor. Similar compounds include:

PD-161182 stands out due to its specific binding characteristics and potential therapeutic applications, making it a valuable compound in both research and clinical settings.

Propiedades

Fórmula molecular

C29H40F2N4O4

Peso molecular

546.6 g/mol

Nombre IUPAC

[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29+/m0/s1

Clave InChI

IWEYVTFOHKCWJN-ABYGYWHVSA-N

SMILES isomérico

CC(C)[C@@H](C1=CC=CC=C1)OC(=O)N[C@](C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N

SMILES canónico

CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N

Sinónimos

N-(7-(isopropylbenzyloxycarbonyl-(alpha-methyl-2,3-difluorophenylalanyl)amino)heptyl)urea
PD 161182
PD-161182

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.